molecular formula C20H28N4O B5655890 8-(6-cyclopropyl-4-pyrimidinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

8-(6-cyclopropyl-4-pyrimidinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

Cat. No. B5655890
M. Wt: 340.5 g/mol
InChI Key: NXOVREGOQLIWQP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to "8-(6-cyclopropyl-4-pyrimidinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one" involves complex organic synthesis routes. One example includes the synthesis of diazaspiro[4.5]decan derivatives through reactions that yield potent CCR4 antagonists capable of inducing receptor endocytosis, highlighting the intricate chemistry involved in producing such compounds (Shukla et al., 2016).

Molecular Structure Analysis

The molecular structure of diazaspiro decanes and related compounds is characterized by spectroscopic methods including FT-IR, 1H-NMR, 13C-NMR, X-Ray, and HRMS analyses. These methods provide detailed insights into the compound's structure, as demonstrated by Guillon et al. (2020) for a pyrrolo[1,2-a]quinoxaline derivative, which shares structural similarities with the compound of interest (Guillon et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving diazaspiro[4.5]decan derivatives often include cycloadditions and aminolysis. For example, the aminolysis of a related compound demonstrated the importance of the amino group's steric hindrance and the reaction medium's dielectric permittivity (Novakov et al., 2017). These reactions underscore the chemical versatility and reactivity of the diazaspiro decanes.

Physical Properties Analysis

The physical properties of diazaspiro[4.5]decan derivatives, including melting points, solubility, and crystal structures, are critical for understanding their behavior in different environments. For instance, the crystal structure determination of a related compound provides valuable information about its solid-state conformation and potential interactions (Wang et al., 2011).

Chemical Properties Analysis

The chemical properties, such as reactivity towards various reagents and stability under different conditions, are essential for the application of diazaspiro[4.5]decan derivatives. Studies on their cycloaddition reactions, for example, reveal pathways to novel pyrimidinone and fused pyrimidinone derivatives, showcasing their potential in synthetic chemistry (Sharma & Mahajan, 1997).

properties

IUPAC Name

8-(6-cyclopropylpyrimidin-4-yl)-2-(3-methylbut-2-enyl)-2,8-diazaspiro[4.5]decan-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-15(2)5-8-24-13-20(12-19(24)25)6-9-23(10-7-20)18-11-17(16-3-4-16)21-14-22-18/h5,11,14,16H,3-4,6-10,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOVREGOQLIWQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCN1CC2(CCN(CC2)C3=NC=NC(=C3)C4CC4)CC1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(6-Cyclopropyl-4-pyrimidinyl)-2-(3-methyl-2-buten-1-yl)-2,8-diazaspiro[4.5]decan-3-one

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